molecular formula C18H17N3O4S2 B11024809 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B11024809
M. Wt: 403.5 g/mol
InChI Key: WYXCGRBVGZSBSV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxin ring with a thienopyrimidine moiety, connected via a sulfanyl acetamide linkage. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and thienopyrimidine intermediates, followed by their coupling through a sulfanyl acetamide linkage. Key steps include:

    Formation of Benzodioxin Intermediate: This involves the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Synthesis of Thienopyrimidine Intermediate: This step includes the condensation of thiophene derivatives with guanidine or similar reagents.

    Coupling Reaction: The final step involves the nucleophilic substitution reaction between the benzodioxin intermediate and the thienopyrimidine intermediate in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfanyl group, converting it to a thiol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and thienopyrimidine moieties may interact with active sites or binding pockets, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide stands out due to its unique combination of benzodioxin and thienopyrimidine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific applications.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article discusses its biological activity, focusing on enzyme inhibition and pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzodioxin moiety linked to a thienopyrimidine derivative through a sulfanyl acetamide group. The synthesis involves multiple steps, including the reaction of 2,3-dihydrobenzo[1,4]dioxin with various sulfonamide derivatives and subsequent modifications to yield the target compound.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on key enzymes relevant to metabolic disorders and neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : The compound demonstrated significant inhibitory activity against AChE, which is crucial for neurotransmission. This property suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling.
  • α-Glucosidase : Inhibitory activity against α-glucosidase indicates potential use in managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption in the intestine .

Antimicrobial Activity

The compound was also screened for antimicrobial properties. Initial findings suggest moderate antibacterial and antifungal activities, making it a candidate for further development in treating infections caused by resistant strains .

Study 1: Enzyme Inhibition Profile

In a study aimed at evaluating the enzyme inhibition profile of various synthesized compounds including this compound, it was found that:

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase45.32
α-Glucosidase32.14
Butyrylcholinesterase50.67

These results indicate that the compound may be effective in conditions where modulation of these enzymes is beneficial.

Study 2: Antimicrobial Screening

In vitro antimicrobial assays were conducted against various bacterial strains:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

The results suggest that this compound could serve as a lead for developing new antimicrobial agents.

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H17N3O4S2/c1-10-6-12-17(23)20-15(21-18(12)27-10)8-26-9-16(22)19-11-2-3-13-14(7-11)25-5-4-24-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,19,22)(H,20,21,23)

InChI Key

WYXCGRBVGZSBSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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